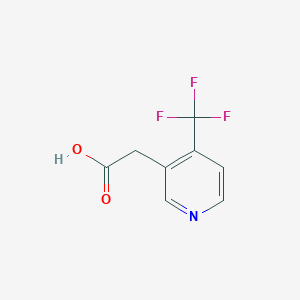

4-(三氟甲基)吡啶-3-乙酸

描述

4-(Trifluoromethyl)pyridine-3-acetic acid is a pyridine derivative . It has an empirical formula of C7H4F3NO2 and a molecular weight of 191.11 . It is also known as 4-(Trifluoromethyl)nicotinic acid . It has been shown to be active in inhibiting the m2 phenotype of macrophages, which can lead to autoimmune diseases .

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyridine-3-acetic acid involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyridine-3-acetic acid includes a pyridine ring with a trifluoromethyl group attached to it . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethyl)pyridine-3-acetic acid include a refractive index of 1.417, a boiling point of 110 °C, and a density of 1.27 g/mL at 25 °C . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

电化学有机反应

4-(三氟甲基)吡啶-3-乙酸在电化学有机反应中发挥作用。Utley和Holman(1976年)的研究表明,在吡啶的甲基化和三氟甲基化过程中,阳极产生的自由基的捕获效率低(3-20%),在核取代中观察到显著的位置选择性,这可以通过吡啶和吡啶离子的相对浓度以及阳极的作用来解释 (Utley & Holman, 1976)。

金属化和官能化

Schlosser和Marull(2003年)探索了三氟甲基取代吡啶(包括4-(三氟甲基)吡啶)的直接金属化和随后的官能化。他们发现,这种化合物可以在不同位置被选择性地金属化和羧化,取决于所使用的试剂,突显了它在有机合成中的多功能作用 (Schlosser & Marull, 2003)。

振动光谱和计算研究

Vural(2016年)对相关化合物4-(三氟甲基)吡啶-2-羧酸进行了振动光谱和计算研究。他们使用傅里叶变换红外光谱仪和密度泛函理论(DFT)来研究其结构和性质,为这类化合物的物理和化学特性提供了见解 (Vural, 2016)。

腐蚀抑制

在材料科学领域,Bouklah等人(2005年)研究了相关吡啶衍生物在酸性溶液中对钢表面的腐蚀抑制性能。他们的研究结果表明,这类化合物在保护金属免受腐蚀方面具有潜在应用 (Bouklah, Ouassini, Hammouti, & Idrissi, 2005)。

复合物的合成

Ono、Kawamura和Maruyama(1989年)的研究涉及使用三氟甲基化吡啶羧酸酯合成吡咯和卟啉,展示了三氟甲基化吡啶在复杂有机分子构建中的作用 (Ono, Kawamura, & Maruyama, 1989)。

安全和危害

4-(Trifluoromethyl)pyridine-3-acetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, wash thoroughly after handling, and wear protective gloves and eye/face protection .

作用机制

Target of Action

Trifluoromethylpyridines, a group to which this compound belongs, are known to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

It’s known that trifluoromethylpyridines can interact with their targets in a variety of ways, often involving the formation of bonds with key amino acids in the active sites of enzymes or receptors .

Biochemical Pathways

Compounds containing the trifluoromethylpyridine moiety are known to be involved in a wide range of biological activities .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as they are known to enhance the lipophilicity and thus the bioavailability of compounds .

Result of Action

Trifluoromethylpyridines are known to exhibit a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .

Action Environment

The action of 4-(Trifluoromethyl)pyridine-3-acetic acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the ionization state of the compound, thereby influencing its interaction with its targets. Additionally, the presence of other molecules could also affect the compound’s action, either by competing for the same targets or by modifying the targets .

属性

IUPAC Name |

2-[4-(trifluoromethyl)pyridin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-1-2-12-4-5(6)3-7(13)14/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUZUMMPAYONDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)pyridine-3-acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

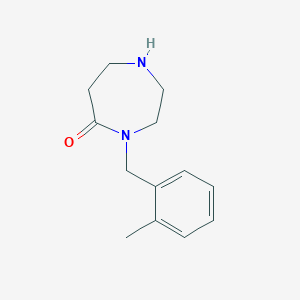

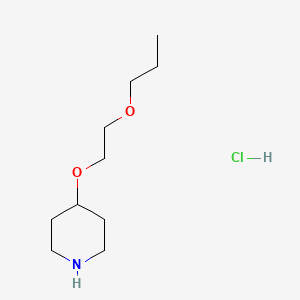

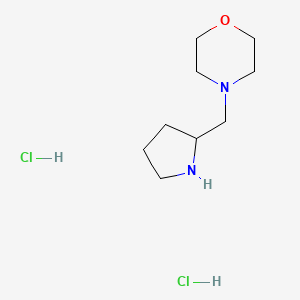

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)

![4-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394792.png)

![4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394793.png)

![4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394794.png)